Boc-D-Pro(4-N3)-OH (2R,4R)
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Description
Boc-D-Pro(4-N3)-OH (2R,4R) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of amino acid proline and is used as a building block for peptide synthesis. This compound has unique properties that make it an attractive option for various scientific applications.
Scientific Research Applications
Photocatalysis and Material Science
- Fabrication, Modification, and Application of Photocatalysts : A study reviews the photocatalysis properties of (BiO)2CO3, highlighting modification strategies to enhance visible light-driven performance. Although not directly related to Boc-D-Pro(4-N3)-OH, this research illustrates the importance of chemical modification in optimizing the performance of compounds for specific applications, such as photocatalysis, which could be relevant for the functionalization of peptides like Boc-D-Pro(4-N3)-OH in material sciences or biomedical fields (Ni et al., 2016).
Catalysis and Chemical Reactions
- Single-Boron Catalysts for Nitrogen Reduction Reaction : Investigating the catalytic activity of boron for nitrogen reduction, this study demonstrates how elemental composition and structure affect catalytic performance. Such insights into catalytic mechanisms can inform research on modifying Boc-D-Pro(4-N3)-OH for specific chemical reactions or catalytic applications (Liu et al., 2019).
Advanced Materials and Chemical Bonding
- Understanding Boron Through Size-Selected Clusters : This research provides a comprehensive overview of the structure, chemical bonding, and properties of boron clusters, emphasizing the role of electron delocalization and fluxionality. Such foundational knowledge on chemical bonding and structural dynamics could be crucial for designing and synthesizing advanced materials based on Boc-D-Pro(4-N3)-OH (Sergeeva et al., 2014).
Environmental Applications
- Photocatalytic Air Cleaning : A study discusses the synthesis and application of N-doped (BiO)2CO3 hierarchical hollow microspheres for efficient and durable visible light-driven photocatalysis for air cleaning. This highlights the potential environmental applications of modified compounds, possibly including derivatives of Boc-D-Pro(4-N3)-OH, in pollution control and sustainable technologies (Dong et al., 2013).
properties
IUPAC Name |
(2R,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Pro(4-N3)-OH (2R,4R) | |
CAS RN |
650601-59-5 |
Source
|
Record name | (2R,4R)-4-azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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